Cas no 193085-24-4 (1-Boc-Piperidin-4-ylideneacetic acid)

1-Boc-Piperidin-4-ylideneacetic acid is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pharmacologically active compounds. Its key structural features include a Boc-protected piperidine ring and a reactive exocyclic double bond, enabling selective functionalization. This compound is widely used in medicinal chemistry for the development of protease inhibitors, receptor modulators, and other bioactive molecules. The Boc group enhances solubility and stability, facilitating purification and handling. Its high purity and well-defined reactivity make it a reliable building block for complex molecular architectures. Suitable for peptide coupling and nucleophilic addition reactions, it offers synthetic flexibility in drug discovery and fine chemical applications.
1-Boc-Piperidin-4-ylideneacetic acid structure
193085-24-4 structure
Product Name:1-Boc-Piperidin-4-ylideneacetic acid
CAS No:193085-24-4
MF:C12H19NO4
MW:241.28356385231
MDL:MFCD04115019
CID:137003
PubChem ID:10681562
Update Time:2025-06-11

1-Boc-Piperidin-4-ylideneacetic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-Piperidin-4-ylideneacetic acid
    • (1-Boc-4-piperidinylidene)acetic acid
    • 1-Boc-4-carboxymethylene-piperidine
    • 1-Boc-piperidin-4-ylidene-acetic acid
    • 2-(1-BOC-piperidin-4-ylidene)acetic acid
    • 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid
    • 2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}acetic acid
    • C12H19NO4
    • 4-Carboxymethylenepiperidine-1-carboxylic acid tert-butyl ester
    • 1-Boc-piperidin-4-ylidene avetic acid
    • 1-N-Boc-Piperidin-4-ylidene-acetic acid
    • 2-(1-(t-Butoxycarbonyl)piperidin-4-ylidene)acetic acid
    • 4-CARBOXYMETHYLENE-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1-Piperidinecarboxylic acid, 4-(carboxymethylene)-, 1-(1,1-dimethylethyl) ester
    • 1-Boc-Piperidin-4-ylidene-acetic acid N-Boc-Piperidin-4-ylidene-acetic acid 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetic acid
    • (1-Boc-4-piperidinylidene)acetic acid, 98%
    • A13643
    • DTXSID70443460
    • FT-0657984
    • [1-(tert-butoxycarbonyl)piperidin-4-ylidene]acetic acid
    • AB19465
    • 2-(1-(tert-butyloxycarbonyl)piperidin-4-ylidene)acetic acid
    • Q-102996
    • 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetic acid;1-BOC-PIPERIDIN-4-YLIDENE-ACETIC ACID
    • 1-Boc-Piperidin-4-Ylidene-AceticAcid
    • 1-boc-piperidin-4-ylidene acetic acid
    • AKOS015838373
    • CS-W012792
    • PICPNXSVAVWVIC-UHFFFAOYSA-N
    • 2-(1-(tert-butyloxycarbonyl)piperidine-4-ylidene)acetic acid
    • 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetic acid
    • 193085-24-4
    • SS-4339
    • A4253
    • MFCD04115019
    • EN300-147665
    • SCHEMBL2948300
    • MDL: MFCD04115019
    • Inchi: 1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h8H,4-7H2,1-3H3,(H,14,15)
    • InChI Key: PICPNXSVAVWVIC-UHFFFAOYSA-N
    • SMILES: O(C(N1CC/C(=C\C(=O)O)/CC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 241.13100
  • Monoisotopic Mass: 241.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.228
  • Boiling Point: 387°Cat760mmHg
  • Flash Point: 187.8°C
  • Refractive Index: 1.564
  • PSA: 66.84000
  • LogP: 1.96620

1-Boc-Piperidin-4-ylideneacetic acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazard Category Code: 36/37/38-36
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Room temperature
  • Safety Term:S26-36/37/39
  • Risk Phrases:R36/37/38

1-Boc-Piperidin-4-ylideneacetic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Boc-Piperidin-4-ylideneacetic acid Production Method

1-Boc-Piperidin-4-ylideneacetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:193085-24-4)1-Boc-Piperidin-4-ylideneacetic acid
Order Number:A4253
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:26
Price ($):173.0
Email:sales@amadischem.com

Additional information on 1-Boc-Piperidin-4-ylideneacetic acid

Introduction to 1-Boc-Piperidin-4-ylideneacetic Acid (CAS No. 193085-24-4)

1-Boc-Piperidin-4-ylideneacetic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. With the CAS number 193085-24-4, this compound serves as a crucial intermediate in the development of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. The presence of both a Boc (tert-butoxycarbonyl) protecting group and a piperidine ring makes it a versatile building block for medicinal chemists.

The Boc-Piperidin-4-ylideneacetic acid moiety is particularly valuable due to its ability to undergo selective reactions while maintaining structural integrity. This property is especially useful in multi-step synthetic pathways where functional group compatibility is paramount. The compound’s acetic acid side chain provides a reactive site for further derivatization, enabling the creation of more complex structures with tailored biological activities.

In recent years, there has been a surge in research focused on developing novel treatments for central nervous system (CNS) disorders. Piperidine derivatives, including 1-Boc-Piperidin-4-ylideneacetic acid, have emerged as promising candidates due to their ability to cross the blood-brain barrier and interact with specific neurotransmitter receptors. Studies have demonstrated that modifications at the piperidine ring can significantly influence binding affinity and pharmacokinetic profiles, making this class of compounds highly attractive for drug discovery.

One of the most compelling aspects of 1-Boc-Piperidin-4-ylideneacetic acid is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer and inflammatory conditions. By leveraging the reactivity of the Boc group and the piperidine scaffold, researchers can design molecules that selectively inhibit aberrant kinase activity. For instance, recent publications have highlighted the use of 1-Boc-Piperidin-4-ylideneacetic acid derivatives in developing inhibitors targeting Janus kinases (JAKs), which are implicated in autoimmune diseases such as rheumatoid arthritis.

The Boc protecting group on 1-Boc-Piperidin-4-ylideneacetic acid is particularly advantageous because it stabilizes the carboxylic acid functionality during synthetic reactions while allowing for selective deprotection under mild acidic conditions. This feature ensures that the compound remains intact throughout multi-step syntheses, reducing the likelihood of side reactions and improving overall yields. Additionally, the piperidine ring itself can be further functionalized through various chemical transformations, such as alkylation, acylation, or aromatic substitution, providing chemists with ample opportunities to tailor molecular properties.

Recent advancements in computational chemistry have further enhanced the utility of 1-Boc-Piperidin-4-ylideneacetic acid in drug design. Molecular modeling studies have shown that subtle modifications to the piperidine ring can significantly alter binding interactions with target proteins. These insights have enabled researchers to rationally design analogs with improved potency and selectivity. For example, virtual screening techniques have been employed to identify novel derivatives of 1-Boc-Piperidin-4-ylideneacetic acid that exhibit enhanced affinity for specific kinases, thereby accelerating the discovery process.

The pharmaceutical industry has also recognized the potential of 1-Boc-Piperidin-4-ylideneacetic acid in developing treatments for metabolic disorders. Piperidine-based compounds have shown promise in modulating lipid metabolism and glucose homeostasis, making them relevant candidates for managing conditions such as obesity and type 2 diabetes. Preclinical studies have demonstrated that certain derivatives of this compound can enhance insulin sensitivity and reduce lipid accumulation in adipose tissue. These findings underscore the broad therapeutic applicability of Boc-P Piperidine derivatives.

From a synthetic chemistry perspective, 1-Boc-P Piperidine acetic acid exemplifies the importance of well-designed intermediates in streamlining drug development pipelines. Its accessibility through established synthetic routes allows for rapid exploration of structural diversity, enabling medicinal chemists to rapidly screen large libraries of compounds. This efficiency is critical in today’s competitive pharmaceutical landscape, where time-to-market can significantly impact commercial success.

The versatility of Boc-p Piperidine acetic acid extends beyond its applications in small-molecule drug discovery. It has also been utilized in material science research, particularly in developing functional polymers and coatings with enhanced mechanical properties. The piperidine moiety’s ability to form stable hydrogen bonds contributes to improved material stability and durability under various environmental conditions. Such applications highlight the interdisciplinary relevance of this compound.

In conclusion, 1-Boc-p Piperidine acetic acid (CAS No 193085 24 4) represents a cornerstone molecule in modern pharmaceutical research Its unique structural features offer unparalleled flexibility for designing bioactive molecules targeting diverse therapeutic areas While challenges remain in optimizing synthetic routes and ensuring scalability future advancements will likely expand its utility further Solidifying its position as an indispensable tool for chemists and biologists alike

Recommended suppliers
Amadis Chemical Company Limited
(CAS:193085-24-4)1-Boc-Piperidin-4-ylideneacetic acid
A4253
Purity:99%
Quantity:25g
Price ($):173.0
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